TP-472 -

TP-472

Catalog Number: EVT-286363
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
Overview

TP-472 is a small molecule inhibitor specifically targeting the bromodomain-containing proteins BRD7 and BRD9. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth in various cancer models, including melanoma. The compound exhibits a significant selectivity for BRD9 over other members of the bromodomain family, making it a valuable candidate for further research and development in cancer therapeutics.

Source and Classification

TP-472 was identified through chemical genetic screening as a potent inhibitor of BRD9 and BRD7. It is classified as an epigenetic regulator due to its role in modulating protein interactions that influence gene expression. The compound has been utilized in various studies to explore its effects on tumor growth and signaling pathways associated with cancer progression, particularly in melanoma and uterine leiomyosarcoma (uLMS) models .

Synthesis Analysis

The synthesis of TP-472 involves several key steps that can vary depending on the specific protocols used by different laboratories. While detailed synthetic routes are often proprietary, general methods for synthesizing small molecule inhibitors like TP-472 typically include:

  1. Starting Materials: Selection of appropriate precursors that contain functional groups conducive to bromodomain inhibition.
  2. Reagents: Use of coupling agents and catalysts to facilitate the formation of the desired molecular structure.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product.

Technical details regarding the exact synthesis of TP-472 have not been extensively published, but its characterization often includes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity.

Molecular Structure Analysis

The molecular structure of TP-472 is characterized by its specific binding affinity to BRD9, with a dissociation constant (KdK_d) of approximately 33 nM. The compound's structure allows it to effectively interact with the acetyl-lysine binding site of bromodomains, which is crucial for its inhibitory action.

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • Binding Affinity: KdK_d = 33 nM for BRD9; KdK_d = 340 nM for BRD7 .
Chemical Reactions Analysis

TP-472 primarily functions through competitive inhibition within the bromodomain family. Its mechanism involves binding to the acetyl-lysine site on BRD9 and BRD7, preventing these proteins from interacting with their target histones or transcription factors.

Key Reactions

  1. Inhibition of Protein Binding: TP-472 competes with acetylated lysines, disrupting normal protein-protein interactions.
  2. Induction of Apoptosis: Studies have shown that treatment with TP-472 leads to increased expression of pro-apoptotic genes, contributing to reduced cell viability in cancer models .
Mechanism of Action

The mechanism of action for TP-472 involves several biological processes:

  1. Binding to Bromodomains: TP-472 selectively binds to the bromodomains of BRD9 and BRD7, inhibiting their function.
  2. Alteration of Gene Expression: The inhibition leads to changes in gene expression profiles, particularly affecting pathways related to cell cycle regulation and apoptosis.
  3. Induction of Apoptosis: By altering signaling pathways such as those involving NF-kB and MYC, TP-472 promotes apoptotic processes in cancer cells .
Physical and Chemical Properties Analysis

TP-472 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid or powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: Stability under various pH conditions has yet to be fully characterized but is generally stable under physiological conditions.

Relevant Data

  • Melting Point: Not extensively reported; further studies are required for precise determination.
  • Storage Conditions: Recommended storage at -20°C for long-term stability .
Applications

TP-472 has shown promise in various scientific applications:

  1. Cancer Research: Primarily investigated for its ability to inhibit tumor growth in melanoma models, demonstrating efficacy in both cell culture and animal studies .
  2. Epigenetic Studies: As an epigenetic regulator, TP-472 is utilized in research aimed at understanding the role of bromodomains in gene regulation and cancer biology.
  3. Potential Therapeutics: Ongoing studies are exploring its potential as a therapeutic agent for cancers characterized by overexpression of BRD9/7.
Introduction to Bromodomain-Targeted Epigenetic Modulation

Role of BRD9/7 in Chromatin Remodeling and Transcriptional Regulation

BRD9 functions as a stable subunit of the non-canonical SWI/SNF chromatin remodeling complex known as ncBAF, distinguished by its unique composition including GLTSCR1 and BRD9 itself [2]. This complex governs nucleosome positioning and chromatin architecture at specific genomic loci, particularly those rich in transcriptional start sites and enhancer regions. Similarly, BRD7 operates within the PBAF variant of the SWI/SNF complex, contributing to its targeting specificity and regulatory functions. Both proteins employ their bromodomains to recognize and bind acetylated lysine residues on histone tails, predominantly H3K27ac and H3K14ac marks associated with active transcription. This molecular recognition serves as a recruitment signal, positioning their associated remodeling complexes to modulate chromatin accessibility through ATP-dependent nucleosome sliding and eviction [8].

The functional consequences of BRD9/7-mediated chromatin remodeling extend to transcriptional regulation of genes fundamental to cell identity and proliferation. Research in uterine leiomyosarcoma (uLMS) demonstrates BRD9 overexpression compared to normal myometrium, correlating with aberrant activation of proliferation networks and ECM deposition genes. Mechanistically, BRD9 occupancy at promoter regions facilitates the assembly of transcriptional machinery, including RNA polymerase II and associated co-activators. Depletion or inhibition of BRD9 disrupts this regulatory circuitry, leading to transcriptional reprogramming that impacts critical biological pathways [7] [8]. The structural conservation between BRD9 and BRD7 bromodomains suggests overlapping functions, yet their distinct complex associations indicate nuanced regulatory roles in cellular homeostasis.

Table 1: BRD Protein Functional Characteristics in Chromatin Regulation

Bromodomain ProteinChromatin ComplexPrimary Recognition MarksTranscriptional Function
BRD9ncBAF (SWI/SNF variant)H3K14ac, H3K27acActivates proliferation and ECM genes
BRD7PBAF (SWI/SNF variant)H3K14ac, H3K27acTumor suppressor activities; regulatory roles
Other BRDs (e.g., BRD4)Transcriptional super-enhancersH3K27ac, H4K5acMaster regulators of oncogene expression

Rationale for Targeting BRD7/9 in Oncogenic Pathways

The therapeutic targeting of BRD7/9 stems from compelling evidence of their involvement in oncogenic processes across diverse malignancies. In malignant melanoma, an epigenetic drug screen encompassing 32 compounds identified TP-472 as the most potent inhibitor of melanoma cell growth, outperforming inhibitors targeting other epigenetic regulators. Transcriptomic profiling revealed that TP-472 treatment significantly downregulated extracellular matrix (ECM) genes, including integrins, collagens, and fibronectins – components essential for tumor-stroma interactions and pro-survival signaling [3]. Functional pathway analyses demonstrated these ECM constituents participate in oncogenic signaling circuits that sustain melanoma proliferation and therapeutic resistance. Simultaneously, TP-472 treatment upregulated pro-apoptotic factors (e.g., BAX, MDM2, CDKN1A), shifting the cellular balance toward apoptosis in BRAF-mutant melanoma cell lines (M14, SKMEL-28, A375, A2058) [4].

Beyond melanoma, BRD9 dysregulation manifests in uterine pathologies. In uterine fibroids (UFs), BRD9 inhibition by TP-472 reduced ECM deposition – a hallmark feature contributing to fibroid growth and symptomatology. RNA-seq analyses demonstrated altered expression of genes governing cell cycle progression, E2F targets, and m6A RNA methylation, indicating broad epigenetic reprogramming effects [7]. Similarly, in the aggressive uterine leiomyosarcoma (uLMS), BRD9 is aberrantly overexpressed compared to adjacent myometrium. Inhibition with TP-472 induced cell cycle arrest and apoptosis in uLMS cell lines, further validating BRD9 as a therapeutically relevant target [8]. The synthetic vulnerability created by BRD9 dependency in these malignancies underscores the rationale for pharmacological intervention.

Table 2: Oncogenic Pathways Modulated by BRD9/7 Inhibition

MalignancyKey Dysregulated ProcessesTP-472 Mediated EffectsValidated Molecular Changes
Malignant MelanomaECM-mediated signaling; Apoptosis evasionDownregulation of integrins/collagens; Pro-apoptotic gene activation↓ ECM genes; ↑ BAX, MDM2, CDKN1A
Uterine FibroidsExcessive ECM deposition; ProliferationReduced collagen/fibronectin; Cell cycle arrest↓ ECM-related genes; Cell cycle pathway alteration
Uterine LeiomyosarcomaBRD9 overexpression; ProliferationApoptosis induction; Cell cycle arrest↓ Proliferation markers; ↑ Apoptotic markers

Emergence of TP-472 as a Dual BRD9/7 Chemical Probe

TP-472 (molecular formula: C₂₀H₁₉N₃O₂; molecular weight: 333.38 g/mol) emerged from collaborative efforts between Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) as a next-generation chemical probe targeting BRD9 and BRD7 bromodomains. Its development addressed limitations of earlier inhibitors, offering a distinct chemotype with enhanced pharmacological properties [2]. Biophysical characterization through isothermal titration calorimetry (ITC) revealed exceptional binding affinity for BRD9 (Kd = 33 nM) and significant affinity for BRD7 (Kd = 340 nM), with >30-fold selectivity over other bromodomains in the human proteome [1] [4]. This selectivity profile minimizes off-target effects, a critical consideration for mechanistic studies and therapeutic applications. Cellular potency was demonstrated through a BRD9 NanoBRET assay (EC₅₀ = 320 nM), confirming target engagement in a physiological environment [2] [4].

A defining feature of TP-472 is its structurally matched negative control, TP-472N, designed to differentiate on-target effects from non-specific pharmacological activities. TP-472N exhibits negligible binding affinity for BRD9 (>20 μM) and other bromodomains, providing an essential experimental tool for validating BRD9/7-specific phenotypes [2]. Beyond its favorable in vitro profile, TP-472 demonstrates compatible pharmacokinetics for cellular and in vivo applications, including solubility in DMSO (>100 mg/mL) sufficient for in vitro assays and demonstrated efficacy in mouse xenograft models [4] [6]. Its synthetic tractability further enhances its utility as a chemical probe for broad research applications. These combined attributes distinguish TP-472 from earlier-generation BRD9 inhibitors like I-BRD9, offering a versatile tool for epigenetic target validation across disease contexts.

Table 3: Comparative Profile of TP-472 vs. Other BRD9 Inhibitors

PropertyTP-472I-BRD9GNE-375TP-472N (Negative Control)
BRD9 Kd/IC₅₀33 nM (Kd)~100 nM (IC₅₀)5 nM (IC₅₀)>20 µM
BRD7 Kd/IC₅₀340 nM (Kd)Low selectivity reportedNot widely reported>20 µM
Selectivity over other BRDs>30-fold (except BRD7)ModerateHighInactive
Cell Active (EC₅₀)320 nM (NanoBRET)~500 nM~10 nMInactive
Key AdvantagesDual BRD9/7 probe; In vivo PK; Paired negative controlEarly probe; Validated in leukemiaExceptional potencyEssential for control experiments

Properties

Product Name

TP-472

IUPAC Name

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

SMILES

O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2

Solubility

Soluble in DMSO

Synonyms

TP-472; TP 472; TP472.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.